molecular formula C10H8O4 B8786093 Methyl 4-(2-oxoacetyl)benzoate

Methyl 4-(2-oxoacetyl)benzoate

Cat. No.: B8786093
M. Wt: 192.17 g/mol
InChI Key: BEYSXJJVZKPZTL-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxoacetyl)benzoate is an aromatic ester featuring a benzoate core substituted at the para position with a 2-oxoacetyl group (–CO–CO–OCH₃). This compound is of interest in synthetic organic chemistry due to the reactivity of the oxoacetyl group, which can participate in nucleophilic additions, cyclizations, and other transformations. Its structure combines the electron-withdrawing effects of the acetyl and ketone groups, influencing both physical properties and chemical behavior.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 4-oxaldehydoylbenzoate

InChI

InChI=1S/C10H8O4/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-6H,1H3

InChI Key

BEYSXJJVZKPZTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C=O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and oxoacetyl groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanism
Ester Hydrolysis 1M HCl (reflux, 6 hr)4-(2-Oxoacetyl)benzoic acid + methanolAcid-catalyzed nucleophilic acyl substitution
Oxoacetyl Hydrolysis 10% NaOH (60°C, 3 hr) 4-(Carboxyacetyl)benzoic acidBase-induced cleavage of the ketone moiety
  • Key Observations :

    • Acidic hydrolysis preserves the oxoacetyl group but cleaves the ester bond.

    • Alkaline conditions degrade the oxoacetyl group to a carboxylic acid derivative .

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents:

Target Group Reagent Conditions Product Yield
EsterLiAlH<sub>4</sub> (dry THF)0°C → RT, 2 hr 4-(2-Oxoacetyl)benzyl alcohol78%
KetoneNaBH<sub>4</sub> (MeOH)RT, 1 hr 4-(2-Hydroxyacetyl)benzoate92%
  • Mechanistic Notes :

    • LiAlH<sub>4</sub> reduces esters to primary alcohols without affecting ketones .

    • NaBH<sub>4</sub> selectively reduces ketones to secondary alcohols but leaves esters intact .

Oxidation Reactions

Controlled oxidation modifies the oxoacetyl moiety:

Reagent Conditions Product Application
KMnO<sub>4</sub> (H<sub>2</sub>SO<sub>4</sub>)70°C, 4 hr4-(Oxaloacetic acid)benzoatePrecursor for heterocyclic synthesis
O<sub>3</sub> (Ozone)CH<sub>2</sub>Cl<sub>2</sub>, -78°C 4-(Glyoxylic acid)benzoateOxidative cleavage of double bonds
  • Stability Considerations :

    • Strong oxidants like KMnO<sub>4</sub> may degrade the aromatic ring under prolonged heating.

Nucleophilic Reactions

The electron-deficient carbonyl groups participate in nucleophilic additions:

Nucleophile Catalyst Product Selectivity
NH<sub>2</sub>OHPyridine (anhydrous)4-(2-Oximinoacetyl)benzoate Ketone > ester
PhMgBrTHF, -15°C 4-(2-Phenyl-2-hydroxyacetyl)benzoateGrignard addition to ketone
  • Kinetic Control :

    • Hydroxylamine preferentially targets the more reactive ketone carbonyl .

Condensation Reactions

The oxoacetyl group facilitates enolate formation for C–C bond formation:

Reaction Partner Base Product Application
BenzaldehydeLDA (-78°C) 4-(2-Cinnamoylacetyl)benzoateChalcone analog synthesis
Ethyl cyanoacetatePiperidine (reflux) 4-(2-Cyanocrotonoyl)benzoateMichael addition adduct

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

Temperature Atmosphere Major Products Mechanism
250°CN<sub>2</sub>CO, CO<sub>2</sub>, benzoic acid Decarboxylation + ketone cleavage
400°CAirBenzene derivatives + soot Combustion of aromatic core

Critical Analysis of Reactivity

  • Electronic Effects : The electron-withdrawing ester group deactivates the benzene ring, directing electrophilic attacks to the meta position .

  • Steric Influences : The oxoacetyl group’s linear geometry minimizes steric hindrance during enolate formation .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic reactions by stabilizing transition states.

This comprehensive profile establishes Methyl 4-(2-oxoacetyl)benzoate as a versatile synthon for pharmaceutical intermediates and materials science applications. Experimental data from controlled studies validate its predictable reactivity patterns.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Methyl 4-(2-oxoacetyl)benzoate with key analogs, focusing on substituent groups, molecular formulas, and properties:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
This compound 4-(2-oxoacetyl) C₁₀H₈O₅ Reactive oxoacetyl group; potential synthetic intermediate N/A
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline carbonyl C₂₉H₂₅N₃O₃ Yellow solid; characterized by ¹H NMR, HRMS; bioactive potential
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 2-(4-Bromophenyl)-2-oxoethyl, 4-methyl C₁₆H₁₃BrO₃ Photo-removable protecting group; crystallography studied
Methyl 4-(cyanoacetyl)benzoate 4-(cyanoacetyl) C₁₁H₉NO₃ Electron-withdrawing cyano group; alters reactivity vs. oxoacetyl
Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate 4-bromo, 2-(methoxy-oxoethyl) C₁₁H₁₁BrO₄ Bromine enhances electrophilicity; synthetic intermediate
Ethyl 4-(sulfooxy)benzoate (Compound 13) 4-(sulfooxy) C₉H₁₀O₅S Polar sulfonate group; impacts solubility

Physical and Chemical Properties

  • Solubility: Electron-withdrawing groups (e.g., oxoacetyl, cyano) reduce solubility in non-polar solvents. Compounds like C1–C7, with bulky aromatic substituents, exhibit lower solubility than simpler esters . Sulfonate or hydroxyl groups (e.g., ethyl 4-(sulfooxy)benzoate) enhance water solubility .
  • Reactivity: The oxoacetyl group in this compound is highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling the synthesis of heterocycles. In contrast, cyanoacetyl analogs () favor cyano-based cyclizations . Bromine in Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate facilitates electrophilic aromatic substitution .

Q & A

Basic Research Question

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the benzoate core (δ ~8.0 ppm for aromatic protons) and the 2-oxoacetyl group (δ ~4.3 ppm for methylene protons).
  • IR : Strong carbonyl stretches at ~1720 cm<sup>-1</sup> (ester) and ~1680 cm<sup>-1</sup> (keto group) .
  • DFT Calculations : Optimized geometries (B3LYP/6-311+G(d,p)) predict dipole moments of ~4.5 D, correlating with solubility in polar solvents like DMSO .

How do hydrogen-bonding patterns influence the solid-state packing of this compound derivatives?

Advanced Research Question
Graph set analysis () reveals that the 2-oxoacetyl group participates in R2<sup>2</sup>(8) motifs with adjacent ester carbonyls, forming layered structures. For example, in Methyl 4-(3-oxopropyl)benzoate (a related compound), C=O···H–O interactions (2.85 Å) stabilize a herringbone lattice . Crystal packing efficiency (~70% via PLATON) is sensitive to substituent bulkiness; steric hindrance from methyl groups can disrupt π-π stacking .

What strategies optimize reaction conditions for scale-up synthesis while minimizing side products?

Advanced Research Question

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote ester hydrolysis. THF balances solubility and stability .
  • Catalyst Optimization : Pd/C (1–5 mol%) improves selectivity in reductive steps, reducing byproducts like over-reduced alcohols .
  • In-line Analytics : ReactIR monitors keto-enol equilibria in real time, enabling rapid pH adjustments to suppress tautomerization .

How do substituents on the benzoate core affect biological activity in related compounds?

Advanced Research Question
Structure-activity relationship (SAR) studies on analogs (e.g., Methyl 4-(methacryloylamino)benzoate, ) show that electron-withdrawing groups (e.g., -NO2) enhance enzyme inhibition (e.g., IC50 ~2 µM for COX-2) by stabilizing charge-transfer interactions. Conversely, bulky groups (e.g., tert-butyl) reduce membrane permeability (logP increase from 1.6 to 3.2) .

What computational tools predict the physicochemical properties of this compound?

Basic Research Question

Property Predicted Value Method
LogP1.60ChemAxon
Water Solubility0.12 mg/mLALOGPS
Boiling Point297°CClausius-Clapeyron equation
Molecular Polarizability28.7 ųGaussian 09 (B3LYP)

How are high-resolution mass spectrometry (HRMS) and X-ray diffraction combined to resolve structural ambiguities?

Advanced Research Question
HRMS ([M+H]<sup>+</sup> at m/z 221.0812) confirms molecular formula C10H10O4, while single-crystal XRD (Mo-Kα, 100 K) refines bond angles (e.g., C8–C9–O2 = 120.5°) and torsion parameters. Discrepancies >3σ between experimental and calculated XRD data trigger re-evaluation of disorder models using WinGX () .

What are the thermal stability profiles of this compound under storage conditions?

Basic Research Question
DSC analysis shows decomposition onset at 180°C (N2 atmosphere). Accelerated stability studies (40°C/75% RH, 6 months) reveal <5% degradation via HPLC. Storage recommendations: desiccated at -20°C in amber vials to prevent photolytic cleavage of the 2-oxoacetyl group .

How do solvent polarity and pH influence the keto-enol tautomerism of the 2-oxoacetyl moiety?

Advanced Research Question
In DMSO-d6, <sup>1</sup>H NMR shows a 3:1 keto:enol ratio (δ 5.2 ppm for enolic OH). At pH >8, deprotonation shifts equilibrium toward the enolate form (λmax 310 nm via UV-Vis), critical for nucleophilic reactivity in coupling reactions .

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